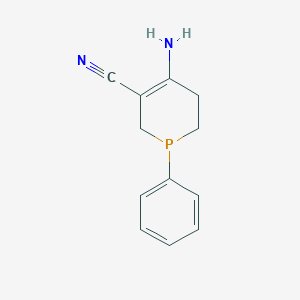

4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile

Description

4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile is a heterocyclic compound featuring a six-membered tetrahydrophosphinine ring containing one phosphorus atom. The structure includes an amino group (-NH₂) at position 4, a phenyl substituent at position 1, and a carbonitrile (-CN) group at position 3. This compound is listed in the product catalog of Biopharmacule Speciality Chemicals, indicating its role as a specialty chemical in research or pharmaceutical synthesis .

Structure

3D Structure

Properties

CAS No. |

23848-09-1 |

|---|---|

Molecular Formula |

C12H13N2P |

Molecular Weight |

216.22 g/mol |

IUPAC Name |

4-amino-1-phenyl-3,6-dihydro-2H-phosphinine-5-carbonitrile |

InChI |

InChI=1S/C12H13N2P/c13-8-10-9-15(7-6-12(10)14)11-4-2-1-3-5-11/h1-5H,6-7,9,14H2 |

InChI Key |

ITLIZVVJVNRIIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CP(CC(=C1N)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile typically involves the reaction of phenylphosphine with suitable nitrile compounds under controlled conditions. One common method includes the following steps:

Starting Materials: Phenylphosphine and a nitrile compound.

Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used.

Catalysts: Catalysts such as palladium or nickel complexes may be employed to facilitate the reaction.

Temperature and Time: The reaction is typically conducted at temperatures ranging from 0°C to room temperature, with reaction times varying from a few hours to overnight.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling phosphorus-containing compounds.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group and the phenyl ring can participate in substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, catalysts like palladium or platinum.

Reduction: LiAlH4, NaBH4, catalytic hydrogenation.

Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.

Major Products:

Oxidation: Phosphine oxides or phosphonates.

Reduction: Reduced forms of the compound, such as phosphines.

Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

Catalysis: The compound can act as a ligand in transition metal catalysis, aiding in various organic transformations.

Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biology and Medicine:

Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its unique structure.

Biological Probes: Can be used in the development of probes for studying biological processes involving phosphorus.

Industry:

Polymers: Use in the synthesis of phosphorus-containing polymers with special properties.

Mechanism of Action

The mechanism by which 4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include nitrogen-containing heterocycles (e.g., tetrahydropyridines, piperidines) and other amino-substituted derivatives. Below is a detailed comparison based on structural features, reactivity, and known biological or industrial roles:

Structural and Electronic Differences

- Phosphorus vs. Nitrogen Heteroatoms: The phosphorus atom in the tetrahydrophosphinine ring introduces distinct electronic effects compared to nitrogen in tetrahydropyridines. Phosphorus has a larger atomic radius, lower electronegativity, and vacant d-orbitals, which may enhance its ability to coordinate metals or participate in nucleophilic reactions.

- Comparatively, MPTP features a methyl group at position 1 and lacks a carbonitrile substituent, which simplifies its structure but limits its utility in synthetic chemistry .

Data Table: Structural and Functional Comparison

Biological Activity

4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile (CAS No. 23848-09-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies that highlight its applications in various fields.

The molecular formula of this compound is with a molecular weight of approximately 216.22 g/mol. This compound features a tetrahydrophosphinine core, which is known for its reactivity and potential pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to 4-amino tetrahydrophosphinines exhibit significant antimicrobial activity. For instance, derivatives of phosphinine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Antiparasitic Effects

This compound has been noted for its potential in veterinary medicine, particularly against liver flukes such as Fasciola hepatica and Fasciola gigantica. These compounds have been demonstrated to be effective against both mature and immature forms of these parasites in sheep and cattle .

Synthesis

The synthesis of this compound can be achieved through various methods. A notable approach involves a one-pot three-component condensation reaction involving carbonyl compounds, amines, and diethyl phosphite without solvents or catalysts. This method emphasizes green chemistry principles by minimizing waste and enhancing yield .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of phosphinine derivatives highlighted that certain modifications to the tetrahydrophosphinine structure could enhance activity against specific pathogens. The study utilized a variety of bacterial strains to evaluate the minimum inhibitory concentration (MIC) of the compound .

Veterinary Application

In a veterinary context, a trial was conducted where livestock infected with liver flukes were treated with formulations containing this compound. Results showed a significant reduction in parasite load post-treatment compared to control groups .

Comparative Analysis of Biological Activity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds similar to 4-amino-1-phenyl-1,2,5,6-tetrahydrophosphinine derivatives exhibit significant anticancer properties. For instance, heterocyclic compounds containing phosphorus have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies indicate that such compounds can potentially inhibit tumor growth by affecting crucial cellular pathways involved in cancer progression .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. For example, some derivatives have been reported to regulate AMPK phosphorylation, leading to cell cycle arrest in a p53-dependent manner . This suggests that 4-amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile may also share similar mechanisms, warranting further investigation into its specific interactions with cellular targets.

Synthesis and Chemical Reactivity

Synthetic Methods

The synthesis of this compound involves several advanced techniques including microwave-assisted reactions and various coupling strategies. These methods enhance reaction efficiency and yield compared to traditional thermal methods . The compound's reactivity is attributed to its unique phosphorus-containing heterocyclic structure, which allows it to participate in diverse chemical transformations.

Reactivity in Organophosphorus Chemistry

The compound serves as a precursor for synthesizing more complex organophosphorus derivatives. Its ability to undergo nucleophilic substitutions and cycloadditions makes it valuable for developing new materials and bioactive compounds .

Material Science Applications

Polymer Chemistry

In material science, 4-amino-1-phenyl-1,2,5,6-tetrahydrophosphinine derivatives are being explored for their potential use in polymer synthesis. The incorporation of phosphorus into polymer backbones can enhance flame retardancy and thermal stability. Research indicates that polymers derived from phosphorus-containing monomers exhibit improved properties compared to their non-phosphorus counterparts .

Case Studies

Q & A

Basic: What synthetic methodologies are employed to prepare 4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile?

Answer:

The synthesis typically involves cyclization strategies using phosphorus-containing precursors. A common approach includes:

- Step 1: Reacting a phenyl-substituted diene with a phosphorus trichloride derivative under inert conditions to form the phosphinine core.

- Step 2: Introducing the cyano group via nucleophilic substitution or cyanation reagents (e.g., TMSCN).

- Step 3: Amine functionalization through reductive amination or substitution reactions.

Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Confirmation of purity requires 31P NMR (to verify phosphorus environment) and HRMS .

Basic: How is this compound characterized spectroscopically and structurally?

Answer:

- Spectroscopy:

- 1H/13C NMR: Assign aromatic protons (δ 7.2–7.8 ppm) and cyano carbon (δ ~115 ppm).

- 31P NMR: Single peak near δ 20–25 ppm confirms the phosphinine ring.

- IR: Sharp absorption at ~2200 cm⁻¹ (C≡N stretch).

- X-ray crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming the tetrahydrophosphinine ring geometry and amino group orientation .

Advanced: How can contradictions in reported crystallographic data for this compound be resolved?

Answer:

Discrepancies often arise from disordered solvent molecules or twinning. Methodological steps include:

- Refinement protocols: Use SHELXL’s TWIN and BASF commands to model twinning.

- Validation tools: Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry.

- Comparative analysis: Cross-reference with structurally analogous compounds (e.g., tetrahydrophosphinine derivatives) to validate bond-length trends .

Advanced: What computational approaches model the electronic properties of this phosphinine derivative?

Answer:

- Density Functional Theory (DFT): B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps, predicting reactivity.

- Natural Bond Orbital (NBO) analysis: Evaluates hyperconjugation between the amino group and phosphinine ring.

- Validation: Compare computed 31P NMR shifts with experimental data (deviation <5 ppm confirms accuracy).

Advanced: Are there neurotoxicological implications analogous to MPTP-induced parkinsonism?

Answer:

While MPTP (a tetrahydropyridine ) selectively targets dopaminergic neurons, the tetrahydrophosphinine core in this compound may exhibit distinct reactivity. To assess neurotoxicity:

- In vitro models: Use SH-SY5Y neuronal cells with MTT assays to measure cytotoxicity.

- Mechanistic studies: Monitor ROS generation via DCFH-DA fluorescence and mitochondrial membrane potential (JC-1 staining).

- Structural comparison: Contrast MPTP’s bioactivation (via MAO-B) with potential metabolic pathways of the phosphinine derivative .

Advanced: How does the phosphorus atom influence stability under oxidative conditions?

Answer:

- Experimental design: Expose the compound to H₂O₂ or mCPBA and track degradation via LC-MS.

- Kinetic studies: Compare half-lives with nitrogen analogs (e.g., tetrahydropyridines) to quantify phosphorus’s electron-donating effects.

- Spectroscopic monitoring: Use 31P NMR to detect oxidation products (e.g., phosphine oxides).

Advanced: What strategies optimize enantiomeric resolution for chiral derivatives?

Answer:

- Chiral chromatography: Employ Chiralpak IA/IB columns with hexane/IPA mobile phases.

- Crystallization: Use diastereomeric salt formation with (+)-DBTA.

- Circular Dichroism (CD): Validate enantiopurity by correlating Cotton effects with computed CD spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.